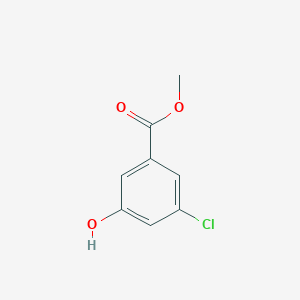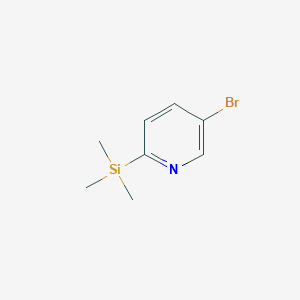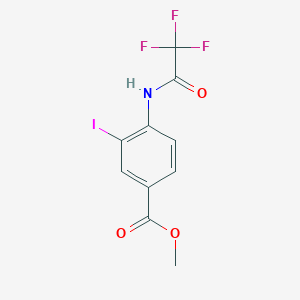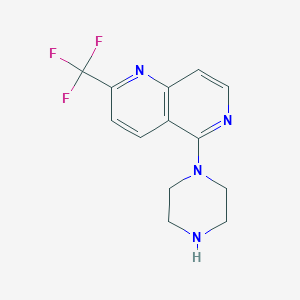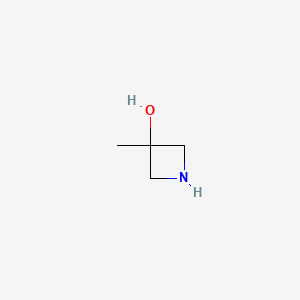
mPEG9-CH2COOH
Descripción general
Descripción
MPEG9-CH2COOH, also known as 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid, is a PEG derivative containing a terminal carboxylic acid . It has a molecular formula of C21H42O12 .
Synthesis Analysis
The terminal carboxylic acid of mPEG9-CH2COOH can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular weight of mPEG9-CH2COOH is 486.6 g/mol . Its InChI isInChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21 (22)23/h2-20H2,1H3, (H,22,23) . The canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC (=O)O . Chemical Reactions Analysis
The terminal carboxylic acid of mPEG9-CH2COOH readily reacts with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis
MPEG9-CH2COOH has a molecular weight of 486.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 12 . It has a rotatable bond count of 29 . The exact mass and monoisotopic mass are 486.26762677 g/mol . The topological polar surface area is 130 Ų . It has a heavy atom count of 33 .Aplicaciones Científicas De Investigación
Biomedical Applications
The compound mPEG9-CH2COOH, also known as methoxy poly(ethylene glycol), has been widely explored for use in biomedical applications . In one study, iron oxide nanoparticles were connected to mPEG via a new method, creating magnetic iron oxide nanoparticles (MNPs) that have potential for various biomedical uses .
Drug Delivery Systems
The hydrophilic nature of mPEG9-CH2COOH makes it an excellent candidate for drug delivery systems . The PEG molecules have been used to reduce phagocytic capture of nanoparticles by cellular components of the immune system, leading to extended circulation and subsequent accumulation in tumors .
Preparation of Water-Dispersible Magnetite Nanoparticles
mPEG9-CH2COOH can be used in the preparation of water-dispersible magnetite nanoparticles (MNPs) for use in biological applications . The compound can be attached to the surface of magnetic iron oxide nanoparticles, making them more suitable for use in biological environments .
Surface Modification of Nanoparticles
mPEG9-CH2COOH can be used to modify the surface of nanoparticles . This modification can increase the solubility of the nanoparticles in aqueous media, making them more suitable for various applications .
Formation of Stable Amide Bonds
mPEG9-CH2COOH is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property can be utilized in various chemical and biological applications.
Use in Synthetic Polymers
mPEG9-CH2COOH can be used in the synthesis of polymers . The compound can be incorporated into the polymer structure, providing the polymer with the beneficial properties of the PEG molecule .
Mecanismo De Acción
Target of Action
mPEG9-CH2COOH, also known as 3,6,9,12,15,18,21,24,27,30-DECAOXAHENTRIACONTANOIC ACID, is a PEG derivative . Its primary targets are primary amine groups . These groups are found in various biological molecules, including proteins, and play crucial roles in numerous biological processes.
Mode of Action
The terminal carboxylic acid of mPEG9-CH2COOH can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This interaction allows mPEG9-CH2COOH to bind to its targets and exert its effects.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Given its increased solubility in aqueous media , it can be inferred that the compound’s action might be influenced by factors that affect the aqueous environment, such as pH and temperature.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21(22)23/h2-20H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVLEAQJQOTYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435826 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
mPEG9-CH2COOH | |
CAS RN |
405518-55-0 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



